

Thermochemical Profile of Ethyl Isobutyl Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermochemical properties of **ethyl isobutyl amine** (also known as N-ethyl-2-methylpropan-1-amine). The information presented herein is crucial for understanding the compound's stability, reactivity, and energy characteristics, which are fundamental parameters in chemical synthesis, process design, and drug development. This document summarizes key quantitative thermochemical data, details relevant experimental methodologies, and provides visualizations of its synthetic pathways.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of **ethyl isobutyl amine**. The data presented are primarily calculated values derived from the Joback group-contribution method, a well-established estimation technique for thermophysical properties.[1][2]

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Property | Symbol | Value (kJ/mol) |
|---|---------|----------------|
| Standard Enthalpy of Formation (gas) | ΔfH°gas | -142.43 |
| Standard Gibbs Free Energy of Formation | ΔfG° | 37.19 |



Table 2: Thermodynamic Properties of Phase Transitions

| Property | Symbol | Value (kJ/mol) |
|--------------------------|--------|----------------|
| Enthalpy of Fusion | ΔfusH° | 14.88 |
| Enthalpy of Vaporization | ΔvapH° | 36.33 |

Table 3: Heat Capacity

| Property | Symbol | Value (J/mol·K) |
|-------------------------|--------|-----------------|
| Ideal Gas Heat Capacity | Cp,gas | 188.88 |

Note on Data: The thermochemical data presented in these tables are estimated values. For applications requiring high precision, experimental verification is recommended.

Experimental Protocols

The determination of thermochemical data for compounds like **ethyl isobutyl amine** relies on precise experimental techniques. Calorimetry is a primary method for measuring enthalpy changes associated with chemical reactions, such as combustion, from which the enthalpy of formation can be derived.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of liquid **ethyl isobutyl amine** can be determined experimentally using bomb calorimetry to measure its enthalpy of combustion.

Objective: To determine the enthalpy of combustion of liquid **ethyl isobutyl amine** at a constant volume, from which the standard enthalpy of formation can be calculated.

Apparatus:

Adiabatic bomb calorimeter



- Oxygen cylinder with a pressure regulator
- Pellet press
- Crucible
- Ignition wire of known composition and mass
- Digital thermometer with high precision
- Balance (accurate to +/- 0.0001 g)
- Standardized benzoic acid (for calibration)

Procedure:

- · Calibration of the Calorimeter:
 - The heat capacity of the calorimeter system (C_cal) is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the enthalpy of combustion is accurately known.
 - A pellet of benzoic acid (approximately 1 g) is weighed and placed in the crucible.
 - The ignition wire is attached to the electrodes, with a portion in contact with the pellet.
 - The bomb is assembled, sealed, and filled with oxygen to a pressure of approximately 30 atm.
 - The bomb is placed in the calorimeter bucket containing a known mass of water.
 - The initial temperature is recorded.
 - The sample is ignited, and the temperature change is monitored until a stable final temperature is reached.
 - The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid and the measured temperature rise.



• Combustion of Ethyl Isobutyl Amine:

- A known mass of liquid ethyl isobutyl amine (approximately 0.8 1.0 g) is accurately weighed into the crucible.
- A fresh, weighed ignition wire is attached to the electrodes, with its end submerged in the liquid amine.
- The bomb is sealed and pressurized with oxygen to 30 atm.
- The bomb is placed in the calorimeter with a known mass of water, and the initial temperature is recorded.
- The sample is ignited, and the temperature is recorded until it stabilizes.
- The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The remaining length of the ignition wire is measured and weighed.

Data Analysis:

- The total heat released (q_total) during the combustion of ethyl isobutyl amine is calculated using the heat capacity of the calorimeter and the measured temperature change.
- Corrections are made for the heat released by the combustion of the ignition wire.
- The constant volume heat of combustion (ΔU_comb) is calculated per mole of ethyl isobutyl amine.
- The standard enthalpy of combustion (ΔH _comb) is then calculated from ΔU _comb using the relationship $\Delta H = \Delta U + \Delta(pV)$.
- Finally, the standard enthalpy of formation (ΔfH°) of ethyl isobutyl amine is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

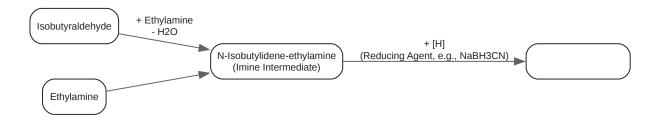


Synthetic Pathways and Logical Relationships

The synthesis of **ethyl isobutyl amine** can be achieved through several routes. The following diagrams, generated using the DOT language, illustrate two common synthetic pathways.

Reductive Amination of Isobutyraldehyde

This pathway involves the reaction of isobutyraldehyde with ethylamine to form an intermediate imine, which is then reduced to the final product, **ethyl isobutyl amine**.[3]

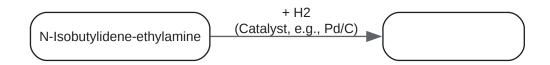


Click to download full resolution via product page

Caption: Reductive amination synthesis of ethyl isobutyl amine.

Hydrogenation of N-Isobutylidene-ethylamine

This method involves the direct hydrogenation of the pre-formed imine, N-isobutylideneethylamine, to yield **ethyl isobutyl amine**.



Click to download full resolution via product page

Caption: Synthesis via hydrogenation of the corresponding imine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Joback method Wikipedia [en.wikipedia.org]
- 2. Group-contribution method Wikipedia [en.wikipedia.org]
- 3. Reductive amination Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Thermochemical Profile of Ethyl Isobutyl Amine: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1604902#thermochemical-data-for-ethyl-isobutyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com